(3aR,5R,6S,6aR)-2,2-dimethyl-5-{[(2R)-2-phenylpyrrolidin-1-yl]methyl}-tetrahydro-2H-furo[2,3-d][1,3]dioxol-6-ol
Overview
Description
(3aR,5R,6S,6aR)-2,2-dimethyl-5-{[(2R)-2-phenylpyrrolidin-1-yl]methyl}-tetrahydro-2H-furo[2,3-d][1,3]dioxol-6-ol is a useful research compound. Its molecular formula is C18H25NO4 and its molecular weight is 319.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound (3aR,5R,6S,6aR)-2,2-dimethyl-5-{[(2R)-2-phenylpyrrolidin-1-yl]methyl}-tetrahydro-2H-furo[2,3-d][1,3]dioxol-6-ol , identified by its CAS number 1014404-85-3 , is a complex organic molecule with potential biological activities. This article reviews its biological activity based on diverse research findings and case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 320.4 g/mol . Its intricate structure includes a tetrahydrofuran ring fused with a dioxolane ring, contributing to its unique biological properties.
Antimicrobial Activity
Research indicates potential antimicrobial properties of related compounds in the same class. For instance, studies on derivatives of similar structures have shown selective antibacterial activity against Gram-positive bacteria such as Bacillus subtilis. The minimal inhibitory concentrations (MIC) for these compounds suggest varying degrees of effectiveness depending on structural modifications .
Neuropharmacological Effects
Given the presence of a pyrrolidine moiety in the structure, compounds similar to this compound may exhibit neuropharmacological effects. Some studies have indicated that related compounds can influence neurotransmitter systems, potentially acting as modulators for conditions like anxiety or depression.
Case Studies and Research Findings
Several studies have investigated the biological activity of structurally related compounds:
-
Antibacterial Screening : A study screened various derivatives for antibacterial activity against E. coli and Bacillus subtilis. The results indicated that certain modifications enhanced activity against specific strains .
Compound MIC (µg/mL) Activity Compound A 50 Active Compound B 100 Moderate Compound C 200 Inactive - Neuropharmacological Evaluation : A case study assessed the effects of similar compounds on serotonin receptors. It was found that specific structural features significantly influenced receptor binding affinity and subsequent biological responses .
Properties
IUPAC Name |
(3aR,5R,6S,6aR)-2,2-dimethyl-5-[[(2R)-2-phenylpyrrolidin-1-yl]methyl]-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO4/c1-18(2)22-16-15(20)14(21-17(16)23-18)11-19-10-6-9-13(19)12-7-4-3-5-8-12/h3-5,7-8,13-17,20H,6,9-11H2,1-2H3/t13-,14-,15+,16-,17-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXRSTNMDEDRDHF-NQNKBUKLSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2C(C(OC2O1)CN3CCCC3C4=CC=CC=C4)O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(O[C@@H]2[C@H]([C@H](O[C@@H]2O1)CN3CCC[C@@H]3C4=CC=CC=C4)O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.